2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride

Vue d'ensemble

Description

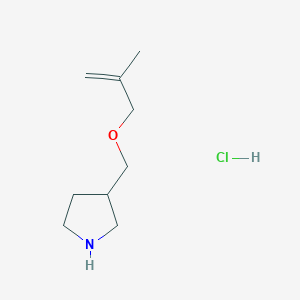

2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride is a chemical compound with the molecular formula C9H18ClNO and a molecular weight of 191.7 g/mol . This compound is known for its unique structure, which includes a pyrrolidine ring and a propenyl group, making it a subject of interest in various scientific research fields.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride typically involves the reaction of 2-methyl-2-propenyl alcohol with 3-pyrrolidinylmethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting product is then purified through recrystallization or column chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding aldehydes or ketones.

Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the propenyl group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and thiols under basic or acidic conditions.

Major Products Formed

Oxidation: Aldehydes or ketones.

Reduction: Alcohols.

Substitution: Substituted derivatives with various functional groups.

Applications De Recherche Scientifique

Pharmacological Properties

Calcium Modulation

Research indicates that compounds similar to 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride exhibit calcium antagonistic and agonistic activities. These activities are concentration-dependent and vary with extracellular potassium ion levels, making them suitable for treating cardiovascular disorders such as ischemic heart disease and arrhythmias .

Cardiovascular Applications

The compound may function as a coronary vasodilator and cardiotonic, enhancing blood flow in damaged regions of the heart and brain while mitigating hypertensive effects. This dual action suggests potential use in managing conditions like heart failure and myocardial infarction .

Therapeutic Uses

Potential in Cardiovascular Therapy

Given its ability to preferentially increase blood flow to vital organs, this compound could serve as a mild antihypertensive agent. Its selective action on vascular systems makes it a candidate for further investigation in cardiovascular therapies, particularly for aging populations suffering from multiple cardiovascular dysfunctions .

Retroviral Protease Inhibition

Additionally, related compounds have been identified as inhibitors of retroviral proteases, including HIV protease. This suggests a potential application in antiviral therapies, particularly for preventing or treating retroviral infections .

Several studies have documented the effects of related compounds on various biological systems:

- Study on Ischemic Heart Disease : A compound similar to this compound was tested for its efficacy in improving cardiac function post-myocardial infarction, demonstrating significant improvements in blood flow and cardiac output .

- Antiviral Activity Research : Another study focused on the inhibition of HIV protease by structurally related compounds, showing promise for developing effective antiviral drugs .

Mécanisme D'action

The mechanism of action of 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparaison Avec Des Composés Similaires

2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride can be compared with other similar compounds, such as:

2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether: Lacks the hydrochloride group, which may affect its solubility and reactivity.

3-Pyrrolidinylmethyl ether hydrochloride: Lacks the propenyl group, which may influence its chemical properties and applications.

2-Methyl-2-propenyl ether hydrochloride: Lacks the pyrrolidine ring, which may alter its biological activity and interactions.

The uniqueness of this compound lies in its combination of a pyrrolidine ring and a propenyl group, which imparts distinct chemical and biological properties.

Activité Biologique

2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and applications in various fields, supported by relevant research findings and data.

Synthesis

The synthesis of this compound typically involves the reaction of 2-methyl-2-propenyl alcohol with 3-pyrrolidinylmethyl chloride. The reaction is facilitated by a base such as sodium hydroxide under reflux conditions, followed by purification through recrystallization or column chromatography.

The biological activity of this compound is attributed to its interaction with specific molecular targets and pathways. It may function as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The precise mechanisms remain under investigation, but preliminary studies suggest it could influence various physiological processes.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Properties : Preliminary studies have shown potential antibacterial and antifungal activities, although detailed investigations are necessary to quantify these effects.

- Anti-inflammatory Effects : The compound has been explored for its ability to modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

- Neuropharmacological Effects : Given its structural similarity to other pyrrolidine derivatives, there is potential for this compound to exhibit effects on the central nervous system, warranting further exploration in neuropharmacology .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of this compound:

- Antibacterial Activity : In vitro studies have indicated that similar compounds can inhibit bacterial growth at specific concentrations. For instance, derivatives with structural similarities demonstrated effective inhibition against strains like Staphylococcus aureus and Bacillus cereus at concentrations around 5 mg/mL .

- Inflammatory Response Modulation : Compounds structurally related to this compound have shown promise in reducing leukotriene-induced airway obstruction in animal models, suggesting potential applications in treating asthma and other inflammatory diseases .

- Neuroactive Properties : Research on similar pyrrolidine derivatives has indicated their ability to act as selective agonists for opioid receptors, hinting at possible analgesic properties for the compound under review .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 2-Methyl-2-propenyl 3-pyrrolidinylmethyl ether | Contains both propenyl and pyrrolidine moieties | Potential anti-inflammatory and antimicrobial |

| 3-Pyrrolidinylmethyl ether hydrochloride | Lacks propenyl group | Limited reactivity compared to the target compound |

| 4-(2-Nitrophenoxy)piperidine hydrochloride | Different functional groups affecting reactivity | Explored for neuropharmacological effects |

Propriétés

IUPAC Name |

3-(2-methylprop-2-enoxymethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO.ClH/c1-8(2)6-11-7-9-3-4-10-5-9;/h9-10H,1,3-7H2,2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOQXNAFJKYWKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COCC1CCNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219981-12-0 | |

| Record name | Pyrrolidine, 3-[[(2-methyl-2-propen-1-yl)oxy]methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1219981-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.